molecular formula C15H16N4O B13944718 p-(3-Benzyl-3-methyl-1-triazeno)benzamide CAS No. 59708-24-6

p-(3-Benzyl-3-methyl-1-triazeno)benzamide

Cat. No.: B13944718
CAS No.: 59708-24-6
M. Wt: 268.31 g/mol
InChI Key: MLOMFNIJYZFUBS-UHFFFAOYSA-N
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Description

p-(3-Benzyl-3-methyl-1-triazeno)benzamide is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) bonded to an amine group (NH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(3-Benzyl-3-methyl-1-triazeno)benzamide typically involves the reaction of benzylamine with a diazonium salt. The reaction conditions often include:

    Temperature: The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.

    Solvent: Common solvents include water or alcohols.

    Catalysts: Acidic catalysts such as hydrochloric acid are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

p-(3-Benzyl-3-methyl-1-triazeno)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

Chemistry

In chemistry, p-(3-Benzyl-3-methyl-1-triazeno)benzamide is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein interactions.

Medicine

Medicinally, this compound has shown promise as an antineoplastic agent. It is being explored for its ability to inhibit the growth of cancer cells by interfering with DNA synthesis.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for creating vibrant and stable colors.

Mechanism of Action

The mechanism of action of p-(3-Benzyl-3-methyl-1-triazeno)benzamide involves its interaction with cellular DNA. The compound can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    p-(3-Methyl-1-triazeno)benzoic acid: Similar in structure but lacks the benzyl group.

    p-(3-Butyl-3-methyl-1-triazeno)benzonitrile: Contains a butyl group instead of a benzyl group.

Uniqueness

p-(3-Benzyl-3-methyl-1-triazeno)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes.

Properties

CAS No.

59708-24-6

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

4-[[benzyl(methyl)amino]diazenyl]benzamide

InChI

InChI=1S/C15H16N4O/c1-19(11-12-5-3-2-4-6-12)18-17-14-9-7-13(8-10-14)15(16)20/h2-10H,11H2,1H3,(H2,16,20)

InChI Key

MLOMFNIJYZFUBS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)N=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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